Quadazocine
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Overview
Description
Quadazocine, also known by its IUPAC name 1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-yl]-3-pentanone, is an opioid antagonist belonging to the benzomorphan family. It is primarily used in scientific research due to its ability to act as a silent antagonist at all three major opioid receptors: μ (mu), κ (kappa), and δ (delta), with a significant preference for the μ receptor and the κ2 subtype .
Preparation Methods
The synthesis of quadazocine involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes:
Cyclization: Formation of the benzomorphan core through cyclization reactions.
Functional Group Modifications: Introduction of the cyclopentyl and hydroxy groups through various functional group transformations.
Final Assembly: Coupling of the pentanone moiety to complete the synthesis.
Chemical Reactions Analysis
Quadazocine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxy and cyclopentyl groups, can lead to the formation of analogs with different receptor affinities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Quadazocine is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the structure-activity relationships of opioid antagonists.
Biology: Investigating the role of opioid receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications for opioid addiction and overdose treatment.
Industry: Developing new opioid antagonists with improved efficacy and safety profiles
Mechanism of Action
Quadazocine exerts its effects by binding to opioid receptors and blocking their activation by endogenous or exogenous agonists. This antagonistic action prevents the typical effects of opioid receptor activation, such as analgesia and euphoria. The molecular targets of this compound include the μ, κ, and δ opioid receptors, with a significant preference for the μ receptor and the κ2 subtype. The pathways involved in its mechanism of action include inhibition of G-protein coupled receptor signaling, leading to reduced intracellular cAMP levels and decreased neuronal excitability .
Comparison with Similar Compounds
Quadazocine is unique among opioid antagonists due to its high affinity for the μ receptor and the κ2 subtype. Similar compounds include:
Naloxone: A well-known opioid antagonist with a broader receptor affinity.
Naltrexone: Another opioid antagonist used for addiction treatment, with a longer duration of action.
Dezocine: An opioid analgesic with partial agonist activity at the μ receptor and antagonist activity at the κ receptor.
Compared to these compounds, this compound’s selectivity for the μ receptor and the κ2 subtype makes it particularly useful for research applications focused on these specific receptor subtypes .
Properties
Molecular Formula |
C25H37NO2 |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |
InChI |
InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1 |
InChI Key |
LOYWOYCPSWPKFH-CSIQULDISA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Canonical SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Synonyms |
quadazocine quadazocine mesylate, (2R-(2alpha,6alpha,11S))-isomer quadazocine mesylate, (2S-(2alpha,6alpha,11S))-isomer Win 44,441 Win 44441 Win 44441-3 Win-44441 |
Origin of Product |
United States |
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